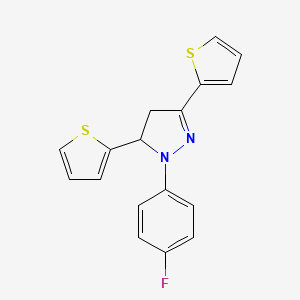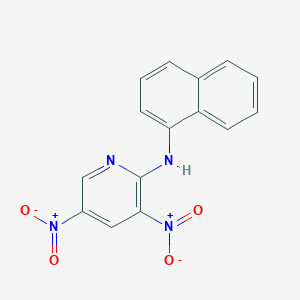![molecular formula C19H20N2O3 B5060059 ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, also known as EPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It activates various apoptotic pathways, including the intrinsic and extrinsic pathways, leading to the death of cancer cells. This compound also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase.
This compound's antimicrobial activity is attributed to its ability to disrupt the bacterial cell wall and membrane, leading to cell lysis and death. It also inhibits the formation of biofilms, which are protective structures formed by bacteria, making them more susceptible to antibiotics.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer and cardiovascular diseases. This compound also enhances the immune system's response, leading to increased resistance against infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's advantages for lab experiments include its ease of synthesis and its low toxicity. It can be easily synthesized using readily available starting materials and can be purified through recrystallization. This compound's low toxicity also makes it a suitable compound for in vitro and in vivo experiments.
However, this compound's limitations include its poor solubility in water, which limits its bioavailability and makes it difficult to administer in vivo. This compound's stability in different environments and its pharmacokinetics profile also need to be further investigated.
Orientations Futures
Include:
1. Investigating the pharmacokinetics and pharmacodynamics of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate to determine its optimal dosage and administration route.
2. Developing this compound derivatives with improved solubility and bioavailability.
3. Investigating the synergistic effects of this compound with other anticancer and antimicrobial agents.
4. Studying the potential of this compound as a therapeutic agent for other diseases, including neurodegenerative diseases and diabetes.
5. Investigating the mechanism of action of this compound in modulating oxidative stress and inflammation.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties. Its anticancer and antimicrobial activities, along with its ability to modulate various biochemical and physiological processes, make it a suitable candidate for further research. Future studies should focus on investigating its pharmacokinetics and pharmacodynamics, developing this compound derivatives, and exploring its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate can be synthesized through a condensation reaction between ethyl hydrazinecarboxylate and 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde}. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions. The product is then purified through recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been extensively studied for its potential therapeutic properties, specifically its anticancer and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
ethyl N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)21-20-15-17-12-6-7-13-18(17)24-14-8-11-16-9-4-3-5-10-16/h3-13,15H,2,14H2,1H3,(H,21,22)/b11-8+,20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOFQZZMFCTSL-OWBXZZSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5059977.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5059982.png)
![9-[2-hydroxy-3-(isopropylamino)propyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrochloride](/img/structure/B5059990.png)
![methyl 3-(4-cyanobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5059997.png)
![4-benzyl-8-tert-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5059999.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde](/img/structure/B5060015.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)

![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)



![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
